An In-Depth Technical Guide to the Synthesis of 3,5-Dinitrosalicylaldehyde
An In-Depth Technical Guide to the Synthesis of 3,5-Dinitrosalicylaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3,5-Dinitrosalicylaldehyde, a valuable nitroaromatic compound with applications in analytical chemistry and as a precursor for the synthesis of various organic molecules.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide delves into the primary synthetic pathway, offering a detailed, step-by-step experimental protocol, a thorough examination of the reaction mechanism, and crucial safety considerations. Furthermore, it briefly explores alternative synthetic strategies and provides essential characterization data to ensure the validation of the final product.
Introduction
3,5-Dinitrosalicylaldehyde, with the chemical formula C₇H₄N₂O₆, is a yellow crystalline solid.[4] Its molecular structure features a salicylaldehyde core functionalized with two nitro groups at the 3 and 5 positions of the benzene ring. This compound serves as a key intermediate in various chemical syntheses, including the preparation of salicyldimine ligands and chromogenic proteinase substrates. The presence of the nitro groups and the aldehyde functionality makes it a versatile building block in organic synthesis.
Table 1: Physicochemical Properties of 3,5-Dinitrosalicylaldehyde
| Property | Value | Source |
| CAS Number | 2460-59-5 | [1][2][3][4][5][6][7][8] |
| Molecular Weight | 212.12 g/mol | [1][3] |
| Appearance | Pale yellow to yellow to orange or pale brown powder or crystalline powder | [4] |
| Melting Point | 68-70 °C (lit.) | [8] |
| Solubility | Slightly soluble in water. | [8] |
| IUPAC Name | 2-hydroxy-3,5-dinitrobenzaldehyde | [4][5] |
Primary Synthesis Pathway: Two-Step Nitration of Salicylaldehyde
The most established and widely utilized method for the synthesis of 3,5-Dinitrosalicylaldehyde is the direct, two-step nitration of salicylaldehyde. This electrophilic aromatic substitution reaction leverages a nitrating mixture of concentrated sulfuric acid and nitric acid to introduce two nitro groups onto the aromatic ring.
Causality of Experimental Choices and Mechanistic Insights
The regioselectivity of the dinitration of salicylaldehyde is governed by the directing effects of the hydroxyl (-OH) and aldehyde (-CHO) groups already present on the benzene ring.
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First Nitration Step: The hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. The aldehyde group, conversely, is a deactivating, meta-directing group because it withdraws electron density from the ring. In the initial nitration of salicylaldehyde, the powerful activating and directing effect of the hydroxyl group dominates, leading to the formation of a mixture of 3-nitrosalicylaldehyde (ortho to the hydroxyl group) and 5-nitrosalicylaldehyde (para to the hydroxyl group).[9]
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Second Nitration Step: The intermediate mixture of mono-nitrated salicylaldehydes is then subjected to a second nitration. In this step, the existing nitro group, being a strong deactivating and meta-directing group, reinforces the directing effect of the aldehyde group. The hydroxyl group, although activating, is now on a more electron-deficient ring. The incoming second nitro group is directed to the remaining activated positions that are ortho or para to the hydroxyl group and meta to the existing nitro and aldehyde groups. This results in the formation of the desired 3,5-Dinitrosalicylaldehyde.
The use of concentrated sulfuric acid in the nitrating mixture is crucial. It acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of unwanted byproducts.
Experimental Workflow Diagram
Caption: A schematic overview of the two-step synthesis of 3,5-Dinitrosalicylaldehyde.
Detailed Experimental Protocol
This protocol is based on the method described by Patil et al. (2018) and has been elaborated with best-practice laboratory techniques for a self-validating and reproducible synthesis.[9]
Materials and Reagents
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Salicylaldehyde (C₇H₆O₂)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Ice
Equipment
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Round-bottom flask (500 mL)
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Beakers
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Magnetic stirrer and stir bar
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Ice-salt bath
-
Dropping funnel
-
Buchner funnel and filter flask
-
Melting point apparatus
-
NMR spectrometer
Step-by-Step Procedure
Step 1: Synthesis of 3- and 5-Nitrosalicylaldehyde Intermediate Mixture
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In a 500 mL round-bottom flask, prepare a nitrating mixture by carefully and slowly adding 40 mL of concentrated sulfuric acid to 20 mL of concentrated nitric acid. Cool this mixture in an ice-salt bath to 0°C with continuous stirring.
-
In a separate beaker, mix 0.2 mol (21.2 g, 20.96 mL) of salicylaldehyde with 10 mL of concentrated hydrochloric acid. Cool this mixture in an ice-salt bath to 0°C.
-
Slowly add the salicylaldehyde-HCl mixture dropwise to the cold nitrating mixture over a period of 20 minutes, ensuring the reaction temperature is maintained at 0°C.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
Collect the precipitated yellow solid, which is a mixture of 3- and 5-nitrosalicylaldehyde, by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with cold deionized water until the washings are neutral to litmus paper.
-
Dry the intermediate product in a desiccator.
Step 2: Synthesis of 3,5-Dinitrosalicylaldehyde
-
Prepare a fresh, ice-cold nitrating mixture of concentrated sulfuric acid and nitric acid in a 2:1 ratio.
-
With vigorous stirring, add the dried mixture of 3- and 5-nitrosalicylaldehyde (33 g, 0.156 mol) in small portions to the cold nitrating mixture.
-
After the addition is complete, stir the reaction mass for 30 minutes, allowing it to slowly warm to room temperature.
-
Pour the reaction mixture onto crushed ice. A yellow solid of crude 3,5-Dinitrosalicylaldehyde will precipitate.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.
Purification
-
The crude 3,5-Dinitrosalicylaldehyde can be purified by recrystallization from ethanol.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Product Validation
-
Yield: The expected yield of the purified 2-hydroxy-3,5-dinitrobenzaldehyde is approximately 85%.[9]
-
Melting Point: The melting point of the purified product should be in the range of 68-70°C.[8]
-
¹H NMR Spectroscopy: The ¹H NMR spectrum should be consistent with the structure of 3,5-Dinitrosalicylaldehyde. The spectrum in CDCl₃ should show characteristic peaks for the aromatic protons, the aldehyde proton, and the hydroxyl proton.[10]
Safety and Hazard Management
Nitration reactions are inherently hazardous and must be conducted with extreme caution in a well-ventilated fume hood.
-
Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Exothermic Reaction: The nitration of salicylaldehyde is a highly exothermic reaction. Strict temperature control is essential to prevent the reaction from becoming uncontrollable. The use of an ice bath and slow, dropwise addition of reagents are critical.
-
Oxidizing Agents: Nitric acid is a strong oxidizing agent and can react violently with organic materials. Avoid contact with combustible materials.
-
Waste Disposal: Neutralize acidic waste streams before disposal according to institutional guidelines.
Alternative Synthetic Approaches
While the two-step nitration of salicylaldehyde is the most common method, other strategies have been explored, particularly for the synthesis of mono-nitro derivatives, which could potentially be adapted.
-
Catalytic Nitration: The use of solid acid catalysts, such as supported heteropoly acids, has been investigated for the nitration of salicylaldehyde to improve regioselectivity and yield of 5-nitrosalicylaldehyde.
-
Alternative Nitrating Agents: A patent describes a method for preparing 5-nitrosalicylaldehyde using a ternary mixed solvent system of hydrofluoric acid, acetic anhydride, and acetic acid with fuming nitric acid, which is reported to improve the reaction rate and yield.[11]
These alternative methods may offer advantages in terms of milder reaction conditions or improved selectivity for specific isomers, but the direct dinitration with a mixed acid remains the most straightforward approach for obtaining 3,5-Dinitrosalicylaldehyde.
Conclusion
The synthesis of 3,5-Dinitrosalicylaldehyde via the two-step nitration of salicylaldehyde is a well-established and efficient method. This guide has provided a detailed and practical protocol, grounded in a clear understanding of the underlying reaction mechanism and safety considerations. By following the outlined procedures and validation steps, researchers can reliably synthesize this valuable compound for their scientific endeavors. The exploration of alternative synthetic routes, while not as prevalent, offers potential avenues for further process optimization and development.
References
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